molecular formula C37H32N2O4 B613319 Trt-Dap(Fmoc)-OH CAS No. 1263046-25-8

Trt-Dap(Fmoc)-OH

Cat. No.: B613319
CAS No.: 1263046-25-8
M. Wt: 568,68 g/mole
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Description

Significance of Non-Proteinogenic Amino Acids in Advanced Chemical Synthesis

While the twenty proteinogenic amino acids form the fundamental basis of life, the realm of non-proteinogenic amino acids (npAAs) offers a vast and diverse chemical space for scientific exploration. These unique amino acids, not genetically encoded, are pivotal in a myriad of biological processes and hold immense potential in pharmaceuticals and bioengineering. nih.gov The incorporation of npAAs into peptides can enhance their stability against enzymatic degradation, improve their pharmacokinetic profiles, and introduce novel functionalities. nih.gov This has led to a surge in interest in their synthesis and application, as they are valuable building blocks for developing advanced pharmaceuticals. nih.gov The ability to create peptides and proteins with modified functions and enhanced biological activity is a cornerstone of modern chemical biology, with npAAs at the forefront of this innovation. nih.gov

Overview of Diaminopropionic Acid Derivatives in Scaffold Design

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that contains two amino groups, providing a versatile scaffold for a variety of chemical modifications. Its derivatives are particularly useful as linkers in solid-phase synthesis, enabling the creation of chemical libraries with diverse structures. beilstein-journals.org The presence of two reactive amino groups allows for the construction of branched or cyclic peptides, which are of great interest in drug discovery due to their constrained conformations that can lead to higher receptor affinity and specificity. chemimpex.compeptide.com For instance, protected Dap derivatives have been utilized in the synthesis of peptidomimetics and as key components in the development of inhibitors for various biological targets. sigmaaldrich.com The strategic use of orthogonally protected Dap derivatives, such as Trt-Dap(Fmoc)-OH, is crucial for the selective functionalization of its two amino groups, thereby facilitating the synthesis of complex peptide architectures. rsc.org

Historical Context of Trityl and Fluorenylmethyloxycarbonyl Protecting Groups in Peptide Chemistry

The development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s revolutionized the field of peptide chemistry. chemimpex.com A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, is a base-labile protecting group for the α-amino group of amino acids. peptide.com Its introduction was a major landmark, offering an alternative to the acid-labile Boc protecting group and enabling the synthesis of a wider range of peptides under milder conditions. chemimpex.com

The trityl (Trt) group, a triphenylmethyl group, is another essential protecting group in peptide synthesis, often used for the side chains of amino acids like cysteine, asparagine, and glutamine. peptide.com It is typically removed under acidic conditions. The combination of the Fmoc group for the α-amine and an acid-labile group like Trt for the side chain forms the basis of the widely used orthogonal protection strategy in Fmoc-based SPPS. peptide.com This strategy allows for the selective deprotection of either the N-terminus for chain elongation or the side chain for modification, a crucial capability for the synthesis of complex and modified peptides. peptide.com

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C37H32N2O4 chemimpex.comnaturalproducts.net
Molecular Weight 568.66 g/mol alphabiopharm.com
Appearance Off-white to white crystalline powder chemimpex.comchemimpex.com
Solubility Slightly soluble in water chemsrc.com
Storage Temperature 0-8 °C chemimpex.comchemimpex.com
Optical Rotation [α]D20 (L-isomer) +36 ± 2º (c=1 in MeOH) chemimpex.com
Optical Rotation [α]D20 (D-isomer) -35 ± 2º (c=1 in MeOH) chemimpex.com

Detailed Research Findings

A notable application of this compound is in the construction of specialized peptide structures. In one study, Trt-L-Dap(Fmoc)-OH was utilized as a dipeptidyl linker in the solid-phase synthesis of a tripeptide, H-Phe-Ala-Leu-OH. rsc.org This demonstrates the utility of this compound in facilitating the assembly of peptide chains in a controlled and sequential manner. The orthogonal protection offered by the Trt and Fmoc groups allows for the selective deprotection and subsequent coupling of amino acids, which is essential for building complex peptide backbones and side-chain modifications. chemimpex.comchemimpex.com The use of such diaminopropionic acid derivatives is instrumental in creating scaffolds for diverse chemical libraries and for simplifying screening processes in drug discovery. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDPKNWTNWZJPY-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Trt Dap Fmoc Oh and Its Derivatives

Stereoselective Synthesis of 2,3-Diaminopropanoic Acid Scaffolds

The synthesis of enantiomerically pure 2,3-diaminopropanoic acid (Dap) is fundamental to its application in peptide science. The precise arrangement of functional groups allows for the creation of branched peptides, cyclic structures, and the incorporation of labels or other modifications.

Utilization of D-Serine as Chiral Precursor

A robust and widely adopted strategy for synthesizing the l-Dap backbone employs the commercially available and relatively inexpensive chiral amino acid, D-serine. mdpi.comnih.gov This approach leverages the inherent stereochemistry of the starting material, which is preserved throughout the synthetic sequence, ensuring the chirality of the final product. mdpi.comnih.govresearchgate.net

The synthesis typically begins with the protection of the α-amino group of D-serine, often with an Fmoc group, and the hydroxyl group as a tert-butyl ether. mdpi.comnih.gov The carboxylic acid is then converted into a Weinreb-Nahm amide. mdpi.com Subsequent reduction of this amide, for instance with lithium aluminum hydride (LiAlH₄), yields the corresponding α-amino aldehyde without the need for chromatographic purification, maintaining high yield and stereochemical integrity. mdpi.comresearchgate.net This aldehyde serves as a key intermediate for introducing the second amino group.

Reductive Amination Strategies for 2,3-Diaminopropanols

With the chiral aldehyde in hand, the β-amino group is introduced via reductive amination. This method involves the reaction of the aldehyde with various primary amines or sulfonamides, followed by reduction of the resulting imine. mdpi.comnih.gov The process is often facilitated by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), which assists in the formation of the imine intermediate. mdpi.comnih.govresearchgate.net The subsequent reduction is commonly achieved using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). researchgate.net

This strategy is highly versatile, allowing for the introduction of different protecting groups at the Nβ position depending on the amine or sulfonamide used. mdpi.com For example, using p-toluenesulfonamide (B41071) or 4-nitrobenzenesulfonamide (B188996) leads to the formation of arylsulfonyl-protected 2,3-diaminopropanols in high yields. mdpi.com The resulting 2,3-diaminopropanol scaffold can then be oxidized to furnish the desired carboxylic acid of the Dap residue. nih.gov This synthetic route highlights reductive amination as a crucial technique for creating orthogonally protected 2,3-diaminopropanol intermediates. mdpi.com

Table 1: Reductive Amination for 2,3-Diaminopropanol Synthesis. mdpi.comresearchgate.net
Starting MaterialAmine/Sulfonamide NucleophileKey ReagentsProduct TypeYield
Nα-Fmoc-D-serinal derivativep-toluenesulfonamideTi(OiPr)₄, NaBH₃CNNβ-Tosyl-diaminopropanol82%
Nα-Fmoc-D-serinal derivative4-nitrobenzenesulfonamideTi(OiPr)₄, NaBH₃CNNβ-Nosyl-diaminopropanol85%
Nα-Fmoc-D-serinal derivativeBenzylamineTi(OiPr)₄, NaBH₃CNNβ-Benzyl-diaminopropanol92%
Nα-Fmoc-D-serinal derivativeDiphenylmethylamineTi(OiPr)₄, NaBH₃CNNβ-Benzhydryl-diaminopropanol88%

Orthogonal Protection Strategies for Trt-Dap(Fmoc)-OH

The utility of this compound in solid-phase peptide synthesis (SPPS) is derived from its orthogonal protecting group scheme. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using chemically distinct cleavage conditions. rsc.orgbiosynth.com This allows for site-specific modifications of the peptide chain. In this case, the α-amino group is protected by the acid-labile Trityl (Trt) group, while the β-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Selective Deprotection of Trityl Groups in Academic Synthesis

The Trityl (Trt) group is highly sensitive to acid and can be selectively removed under very mild acidic conditions, leaving more robust acid-labile groups like tert-butyl (t-Bu) and tert-butyloxycarbonyl (Boc) intact. sigmaaldrich.comcblpatras.gr This feature is particularly advantageous for on-resin modifications of a peptide. cblpatras.gr

In academic synthesis, the selective deprotection of a Trt group is typically achieved using a low concentration of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM). sigmaaldrich.comresearchgate.net Concentrations as low as 1% TFA in DCM are often sufficient to cleave the Trt group, especially from heteroatoms like oxygen or nitrogen. sigmaaldrich.comresearchgate.net The reaction is an equilibrium process, so it is crucial to use scavengers, such as triethylsilane (TES), to trap the released trityl cations and prevent side reactions like the re-attachment of the Trt group or alkylation of sensitive residues (e.g., Tryptophan). sigmaaldrich.comresearchgate.net

Table 2: Conditions for Selective Trityl Group Deprotection. sigmaaldrich.comresearchgate.net
Reagent CocktailTypical ConditionsNotes
1-10% TFA in DCM with scavenger (e.g., TES)2-30 minutes, Room TemperatureAllows for selective deprotection in the presence of t-Bu, Boc groups.
20% Dichloroacetic acid in DCM10 minutesAn alternative mild acidic condition for Trt removal from Ser(Trt). sigmaaldrich.com

Selective Deprotection of Fmoc Groups in Academic Synthesis

The Fmoc group is the cornerstone of one of the most common strategies in SPPS. genscript.com Its removal is achieved under mild basic conditions, to which acid-labile protecting groups like Trt and Boc are completely stable. biosynth.comgenscript.com

The standard procedure for Fmoc deprotection involves treating the peptide with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). genscript.comresearchgate.net The mechanism involves the abstraction of an acidic proton from the fluorenyl ring system by the base, followed by β-elimination to release the free amine and dibenzofulvene. researchgate.net The excess piperidine also acts as a scavenger for the dibenzofulvene byproduct. genscript.comresearchgate.net Alternative bases like morpholine (B109124) or sodium azide (B81097) have also been reported for specific applications or to minimize side reactions. researchgate.netnih.gov

Orthogonality with Other Protecting Group Regimes (e.g., Boc, Alloc)

The Trt/Fmoc protection scheme for Dap is fully orthogonal not only to itself but also to other widely used protecting groups in peptide synthesis. This multi-layered orthogonality is essential for synthesizing highly complex peptides with multiple branches or modifications.

Boc Group: The tert-butyloxycarbonyl (Boc) group is significantly more stable to acid than the Trt group. While Trt can be removed with 1% TFA, Boc requires much stronger acidic conditions, typically >50% TFA, for efficient cleavage. cblpatras.grorganic-chemistry.org This difference in lability allows for the selective removal of Trt in the presence of Boc-protected residues (e.g., Lys(Boc), Asp(OtBu)). Both Trt and Boc are stable to the basic conditions used for Fmoc removal. biosynth.com

Alloc Group: The allyloxycarbonyl (Alloc) group introduces another dimension of orthogonality. It is stable to both the acidic conditions used to remove Trt/Boc and the basic conditions for Fmoc removal. ub.edu The Alloc group is selectively cleaved using palladium(0) catalysis in the presence of a scavenger, such as phenylsilane (B129415) (PhSiH₃). biosynth.comub.edu This allows for a third, independent deprotection event on the same peptide.

This three-tiered orthogonal system (Acid-labile: Trt vs. Boc; Base-labile: Fmoc; Palladium-catalyzed: Alloc) provides chemists with a powerful toolkit for advanced peptide and organic synthesis. ub.edu

Incorporation into Peptide and Peptidomimetic Architectures

The unique structural properties of this compound, a derivative of diaminopropionic acid, make it a valuable building block in the synthesis of complex peptides and peptidomimetics. Its incorporation allows for the introduction of specific side-chain functionalities and conformational constraints.

Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is readily integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govpeptide.com The general cycle of SPPS, which includes deprotection of the Fmoc group, coupling of the next amino acid, and capping of unreacted amines, is applicable when incorporating this residue. mdpi.comuci.edu The choice of resin is crucial, with options like Rink Amide for peptide amides and 2-chlorotrityl chloride resin for protected peptide acids influencing the final product. uci.edusigmaaldrich.com

Achieving high coupling efficiency is paramount for the successful synthesis of long or complex peptides. For this compound, as with other amino acids, several factors influence the efficiency of peptide bond formation.

Key Optimization Strategies:

Molar Excess: Utilizing a 2- to 5-fold molar excess of the amino acid and coupling reagents relative to the resin's loading capacity helps to drive the reaction to completion.

Reaction Monitoring: The Kaiser test is a common method to monitor the coupling reaction by detecting the presence of free primary amines on the resin. beilstein-journals.org

Solvent Selection: While N,N-Dimethylformamide (DMF) is a standard solvent, issues with the solubility of some protected amino acids, including derivatives of Dap, may necessitate the use of solvent mixtures or alternative solvents to ensure efficient coupling. mdpi.comchempep.com

Recoupling: In instances of incomplete reactions, a second coupling step (recoupling) can be performed to maximize the yield of the desired peptide. rsc.org

Research has shown that coupling efficiencies for non-natural amino acids can exceed the minimum required for SPOT synthesis, a technique for parallel peptide synthesis. nih.gov For example, studies have demonstrated that various Fmoc-protected non-natural amino acids can achieve coupling efficiencies well above 100 nmol/cm². nih.gov

Table 1: Factors Influencing Coupling Efficiency of this compound

FactorDescriptionImpact on Efficiency
Coupling Reagent The choice of activating reagent significantly affects reaction kinetics and potential side reactions.High
Base The base used for activation and neutralization can influence racemization and other side reactions.Medium to High
Solvent The solvent system must ensure the solubility of all reactants.Medium
Temperature Elevated temperatures can increase reaction rates but may also promote side reactions.Medium
Reaction Time Sufficient time is required for the coupling reaction to proceed to completion.High

The selection of the solid support and the linkage strategy is a critical first step in SPPS. For the synthesis of peptide acids, trityl-based linkers on resins like 2-chlorotrityl (2-CTC) resin are advantageous. sigmaaldrich.com These resins allow for the attachment of the first amino acid without the need for carboxyl group activation, which minimizes the risk of racemization, a significant concern for certain amino acids. sigmaaldrich.com

The Trt (trityl) protecting group on the side chain of Dap(Fmoc)-OH is acid-labile and can be cleaved under mild acidic conditions, often using a cocktail containing trifluoroacetic acid (TFA). uci.edubeilstein-journals.org For instance, a common cleavage cocktail is 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water. mdpi.com The use of scavengers like TIS is important to prevent side reactions with sensitive residues. uci.edu

In some strategies, this compound can be part of a dipeptidyl linker system used to attach a peptide to the resin, facilitating the synthesis of protected peptide fragments. rsc.orgub.edu For example, a dipeptide linker like Trt-Dap(Fmoc)-D-Pro-OH has been used in the synthesis of tripeptides. rsc.org

Coupling Efficiencies and Optimization

Solution-Phase Synthetic Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for the large-scale production of peptides and for the synthesis of complex, non-linear structures. researchgate.net In solution-phase synthesis, this compound can be coupled with other amino acids or peptide fragments using standard coupling reagents. researchgate.net This approach requires purification after each step to remove excess reagents and byproducts, which can be more laborious than SPPS. mdpi.com However, it offers flexibility in the choice of protecting groups and reaction conditions.

Advanced Coupling Reagents and Conditions in Peptide Synthesis

The development of advanced coupling reagents has significantly improved the efficiency and reduced side reactions in both solid-phase and solution-phase peptide synthesis. bachem.com These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.compeptide.com

Commonly Used Coupling Reagents:

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is frequently used in SPPS because its urea (B33335) byproduct is soluble in common organic solvents. bachem.compeptide.com It is often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress racemization. bachem.compeptide.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and particularly useful for coupling sterically hindered amino acids. chempep.comrsc.org

Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling rates and are widely used in Fmoc-based SPPS. chempep.combachem.com These reagents require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bachem.com

The choice of coupling reagent and conditions can be critical, especially for challenging sequences or when incorporating residues prone to racemization, such as histidine. chempep.comadvancedchemtech.com For instance, the combination of DIC and HOBt is considered a reliable method for coupling Fmoc-Cys(Trt)-OH with minimal racemization. bachem.com

Table 2: Comparison of Advanced Coupling Reagents

Reagent ClassExamplesAdvantagesConsiderations
Carbodiimides DIC, EDCCost-effective, can be used in base-free conditions (with additives).Can cause racemization if used alone. peptide.com
Phosphonium Salts PyBOP, PyAOPHigh efficiency, good for hindered couplings. chempep.comHigher cost.
Aminium/Uronium Salts HATU, HBTU, COMUVery fast reaction rates, low racemization. bachem.comRequire a base for activation. bachem.com

Compound Names

Abbreviation/NameFull Chemical Name
This compoundNα-(9-Fluorenylmethoxycarbonyl)-Nβ-trityl-L-α,β-diaminopropionic acid
Fmoc9-Fluorenylmethoxycarbonyl
TrtTrityl
Dapα,β-Diaminopropionic acid
SPPSSolid-Phase Peptide Synthesis
DMFN,N-Dimethylformamide
2-CTC Resin2-Chlorotrityl chloride resin
TFATrifluoroacetic acid
TISTriisopropylsilane
DICN,N'-Diisopropylcarbodiimide
HOBt1-Hydroxybenzotriazole
PyBOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate
DIPEAN,N-Diisopropylethylamine
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Rink Amide Resin4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamidonorleucyl-MBHA resin
D-Pro-OHD-Proline
CysCysteine
HisHistidine

Role of Trt Dap Fmoc Oh in Advanced Peptide and Biomolecule Synthesis

Design and Synthesis of Branched Peptide Structures

Branched peptides, which display multiple peptide chains attached to a central core, are of significant interest in drug discovery, immunology, and material science. They can mimic complex protein epitopes, enhance receptor binding avidity, and improve biological stability. The use of diaminopropionic acid (Dap) derivatives is central to the synthesis of these structures. sigmaaldrich.comnih.gov

The core utility of Trt-Dap(Fmoc)-OH in this context lies in its diamino nature, which serves as a natural branching point. mdpi.com After incorporating the Dap residue into a growing peptide chain via its carboxyl group, the two orthogonally protected amino groups become available for further elongation. The α-amino group is protected by the Trt group, while the β-amino group is protected by the Fmoc group. iris-biotech.de This orthogonal protection scheme is the key to creating multi-valent constructs. peptide.comsigmaaldrich.com

For example, in a typical solid-phase peptide synthesis (SPPS) workflow, the main peptide backbone can be extended from one of the amino groups. Subsequently, the protecting group on the second amino function can be selectively removed to initiate the synthesis of a second, distinct peptide chain from the same Dap residue. This process can be repeated to create dendritic or multi-antigenic peptides (MAPs), where multiple copies of a peptide sequence are attached to a lysine (B10760008) or Dap core. peptide.com

Control over which branch is synthesized first is dictated by the selective deprotection conditions applied. The Fmoc group is readily removed using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), a standard step in Fmoc-based SPPS. peptide.com The Trt group, conversely, is stable to these basic conditions but can be cleaved under mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). biosynth.compeptide.com

This differential stability allows for two primary strategies for controlled branching:

Branching from the β-Amino Group: The this compound is incorporated into the peptide chain. The β-amino group's Fmoc protector is then removed with piperidine, allowing for the elongation of the first branch from this position. Once this branch is complete, the N-terminus of the main chain can be deprotected (if it was protected) and the α-amino Trt group can be removed with mild acid to synthesize the second branch.

Branching from the α-Amino Group: In an alternative strategy, a researcher might use a building block like Fmoc-Dap(Trt)-OH. After incorporation, the N-terminal Fmoc group of the main chain is removed, and the chain is elongated. Subsequently, the side-chain Trt group is cleaved to expose the β-amino group for the synthesis of the branch. The choice between this compound and its isomer depends on the desired synthetic route and the nature of other protecting groups in the peptide.

The table below summarizes the characteristics of protecting groups commonly used with diaminopropionic acid to achieve orthogonal control in branched peptide synthesis.

Protecting GroupTypically ProtectsCleavage ConditionsStability
Fmoc (9-Fluorenylmethyloxycarbonyl)α- or β-AminoBase (e.g., 20% Piperidine in DMF)Acid-labile, stable to mild acid (TFA) used for Trt removal
Trt (Trityl)α- or β-AminoMild Acid (e.g., 1-2% TFA in DCM)Base-stable, stable to piperidine
Boc (tert-Butyloxycarbonyl)α- or β-AminoStrong Acid (e.g., >50% TFA in DCM)Base-stable
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)β-AminoHydrazine (e.g., 2-4% in DMF)Stable to both acid (TFA) and base (piperidine)

Utilizing the Diamino Functionality for Multi-Valency

Creation of Cyclic Peptide Constructs

Cyclic peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and favorable conformational rigidity compared to their linear counterparts. peptide.com this compound is a valuable precursor for synthesizing various cyclic peptide structures through side-chain anchoring and modification. mdpi.com

The orthogonal protection of this compound facilitates site-specific intramolecular cyclization. After assembly of the linear peptide on a solid support, the side chain of the Dap residue can be selectively deprotected to form a lactam bridge with either the N-terminus or the C-terminus of the peptide.

Side-Chain-to-N-Terminus Cyclization: The linear peptide is synthesized, keeping the N-terminal amino group protected (e.g., with a Boc group). The β-amino group of the Dap residue (initially protected by Trt in a Fmoc-Dap(Trt)-OH building block) is deprotected on-resin. The exposed amine is then reacted with the activated C-terminus, which has been cleaved from the resin, to form a cyclic structure. Alternatively, after deprotecting the side chain, the N-terminal protecting group can be removed, allowing the now-free N-terminal amine to react with an activated side-chain carboxyl group of another residue (e.g., Asp or Glu) to form the cyclic peptide on the resin. thieme-connect.de

Side-Chain-to-Side-Chain Cyclization: Two amino acid residues with orthogonally protected side chains, such as Fmoc-Dap(Trt)-OH and Fmoc-Asp(OAll)-OH, can be incorporated into the peptide sequence. Selective deprotection of both side chains followed by an on-resin coupling reaction creates a side-chain-to-side-chain lactam bridge. rhhz.net

Diketopiperazines (DKPs) are six-membered cyclic dipeptides that can serve as conformationally constrained scaffolds or as specialized linkers in peptide synthesis. iris-biotech.dersc.org The formation of a DKP ring is a common side reaction in SPPS, particularly with proline at the C-terminus, but it can also be leveraged for specific synthetic applications. iris-biotech.de

Research has demonstrated the use of this compound in the synthesis of a DKP-based handle for "click" chemistry applications. ub.edu In one strategy, Fmoc-D-Pro-OH is first attached to a resin. After Fmoc removal, Trt-L-Dap(Fmoc)-OH is coupled to the proline residue. Subsequent removal of the Fmoc group from the Dap residue leads to spontaneous intramolecular cyclization, where the free β-amino group of Dap attacks the ester linkage of the proline, forming the DKP ring and attaching it to the resin via the Dap α-amino group. ub.edu This creates a stable, DKP-based linker from which further peptide synthesis can proceed.

The table below outlines a simplified synthetic scheme for this process.

StepActionKey ReagentsResult
1Couple first amino acid to resinFmoc-D-Pro-OH, DIPCDI, DMAPResin-Fmoc-D-Pro
2Deprotect N-terminusPiperidine in DMFResin-H-D-Pro
3Couple second amino acidTrt-L-Dap(Fmoc)-OH, HOBt, DIPCDIResin-Pro-Dap(Fmoc)-Trt
4Deprotect β-amino groupPiperidine in DMFResin-Pro-Dap(H)-Trt
5Spontaneous CyclizationN/A (Intramolecular)Resin linked via Trt-Dap to a DKP formed from Pro and Dap

Based on the methodology described by Lelièvre, D., et al. ub.edu

Intra-molecular Cyclization Strategies

Preparation of Peptidomimetics and Non-Peptide Scaffolds

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like stability and bioavailability. nih.govnih.gov The unique stereochemistry and dual functionality of 2,3-diaminopropionic acid make it a valuable building block for a variety of peptidomimetic and non-peptide scaffolds. mdpi.com

The use of Dap derivatives allows for the introduction of modifications at the β-amino group, leading to novel molecular structures. For instance, a class of peptidomimetics known as DAPEGs has been synthesized using Dap as a scaffold. In these molecules, the β-amino group is decorated with functionalized oxa acids, creating mimics with tunable side-chain lengths and properties. mdpi.comresearchgate.net

Furthermore, Dap residues within a peptide chain can be chemically transformed to create rigid, non-peptidic structures. For example, the in-peptide cyclization of a Dap residue can form an imidazolidin-2-one scaffold. acs.org This structure acts as a constrained proline analogue, inducing specific secondary structures like γ'-turns in the peptide, thereby controlling its conformation and biological activity. acs.org The ability to generate such diverse and structurally defined scaffolds underscores the importance of versatile building blocks like this compound in moving beyond traditional peptide chemistry. nih.gov

Functionalized Bis-Peptide Synthesis

The synthesis of functionalized bis-peptides, which are often oligomeric peptidomimetics with unique structural constraints, benefits from specialized building blocks that can introduce turns or branching points. This compound serves as an exemplary tool in this context. Research has demonstrated the use of a very similar derivative, Trt-Dap(Fmoc)-D-Pro-OH, as a dipeptidyl linker in the solid-phase synthesis of peptide fragments.

In such strategies, the orthogonally protected diaminopropionic acid derivative is incorporated into the peptide sequence. The Fmoc group is utilized for standard chain elongation. At the desired step, the Trt group can be selectively removed to expose the β-amino side chain, which then serves as a new point for peptide chain initiation or for the attachment of another peptide segment, thereby creating a bis-peptide structure. This approach is critical for developing molecules that mimic protein secondary structures or for creating constrained cyclic peptides. The ability to introduce functionality at specific points is a significant advancement toward creating designer macromolecules with tailored biological activities.

Dendritic and Hyperbranched Molecular Architectures

Peptide dendrimers and hyperbranched molecules are highly ordered, three-dimensional macromolecules with a defined number of terminal groups emanating from a central core. google.comrsc.org Their multivalent nature makes them powerful candidates for applications ranging from drug delivery to catalysis. sci-hub.se The synthesis of these structures is fundamentally reliant on building blocks that can create branching points.

Diaminopropionic acid (Dap) is an ideal scaffold for this purpose due to its two amino groups. rsc.orgmdpi.com The use of an orthogonally protected derivative like this compound is essential for the controlled, generational growth of a dendrimer. rsc.orgresearchgate.net The synthesis proceeds in a stepwise fashion:

The Fmoc group is removed, and a peptide chain or another branching unit is coupled to the α-amino group.

The Trt group on the β-amino side chain is then selectively cleaved.

Two new branches can then be extended from this newly exposed amine, effectively doubling the number of terminal groups at that position.

This process can be repeated for each generation, allowing for the precise construction of complex, hyperbranched structures. rsc.org Studies have highlighted the use of Dap-based peptide dendrimers in various applications, including the development of synthetic enzyme mimics and novel antimicrobial agents. google.commdpi.commdpi.com

Conjugation Chemistry via this compound Derivatives

The ability to selectively functionalize a peptide at a specific site is crucial for creating targeted therapeutics, diagnostic agents, and research probes. The orthogonal protection scheme of this compound makes it an invaluable linker for conjugation chemistry.

Site-Specific Modification and Functionalization

The core principle of using this compound is to introduce a unique, reactive handle onto a peptide chain at a predetermined position. peptide.compeptide.com During solid-phase peptide synthesis, the peptide is assembled using standard Fmoc chemistry. At any point in the synthesis, the Trt group on the Dap side chain can be selectively removed with a mild acid, leaving all other protecting groups intact. iris-biotech.depeptide.com This unmasks the β-amino group, which serves as a nucleophilic handle for a wide array of chemical modifications. wiley-vch.de This allows for the attachment of various moieties, including but not limited to:

Small molecules

Lipids

Polyethylene glycol (PEG) chains

Chelating agents

This site-specific control is paramount for producing homogeneous conjugates where the location and stoichiometry of the modification are precisely defined, a critical factor for therapeutic and diagnostic applications.

Bioconjugation Techniques for Research Probes

The creation of sophisticated research probes often involves assembling multiple components: a targeting ligand, a spacer, a signaling molecule (like a fluorophore or radioisotope), and often a chelating core for metal ions. beilstein-journals.orggoogle.com Diaminopropionic acid derivatives are frequently incorporated into these complex constructs to serve as versatile linkers or as part of the functional core. mdpi.combeilstein-journals.org

ApplicationRole of Dap DerivativeKey Research Finding
Bis-Peptide Synthesis Dipeptidyl LinkerEnables formation of branched or cyclic peptidomimetics.
Dendrimer Synthesis Branching UnitAllows for controlled, generational growth of hyperbranched structures. rsc.orgresearchgate.net
Bioconjugation Chelating Core ComponentForms part of a multipurpose handle for attaching drugs, radionuclides, or fluorescent tags. beilstein-journals.org
Fluorescent Probes Scaffold for Dye AttachmentProvides a specific site for coupling fluorophores for imaging applications. acs.orgacs.org

Attachment of Fluorescent Tags and Labels in Research Applications

Fluorescently labeled peptides are indispensable tools for studying biological processes, from enzyme activity to cellular imaging. bachem.commdpi.com The selective attachment of a fluorescent dye to a peptide is a common requirement. The side-chain amino group of a Dap residue is an excellent nucleophile for reacting with activated forms of fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. acs.orgbachem.com

By incorporating this compound into a peptide sequence, a unique and specific site for labeling is created. After the peptide chain is assembled, the Trt group is removed, and the exposed β-amino group is reacted with the desired fluorescent dye. acs.org This strategy ensures that the dye is attached only at the intended position, which is crucial for assays that rely on precise distances, such as Förster Resonance Energy Transfer (FRET). bachem.com Studies have demonstrated the successful coupling of fluorophores like 6-carboxyfluorescein (B556484) (FAM) and Rhodamine B to the side chain of a Dap residue within a peptide sequence, highlighting the utility of this approach in creating specific fluorescent probes. acs.org Commercially available building blocks like Fmoc-Dap(Dnp)-OH, where Dnp is a quencher, further illustrate the common use of Dap as a scaffold for attaching optical probes. bachem.com

Mechanistic and Theoretical Considerations in Trt Dap Fmoc Oh Mediated Synthesis

Stereochemical Integrity and Racemization Prevention

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as the biological activity of a peptide is intrinsically linked to its three-dimensional structure. mdpi.com Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomeric peptides that are often difficult to separate and may exhibit altered or no biological function. mdpi.com

Factors Influencing α-Carbon Epimerization

The principal mechanism for racemization at the α-carbon of an amino acid during peptide bond formation involves the formation of an oxazolone (B7731731) intermediate. nih.gov This process is initiated by the activation of the carboxyl group for coupling. The adjacent N-acyl group can then attack the activated carboxyl, forming a planar, achiral oxazolone ring. Subsequent nucleophilic attack by the incoming amine can occur from either face of the ring, leading to a mixture of L- and D-isomers. nih.gov

Several factors can influence the rate of α-carbon epimerization:

Activation Method: The choice of coupling reagent significantly impacts the extent of racemization. Highly reactive activating agents can accelerate oxazolone formation. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization by forming less reactive active esters. peptide.com

Base: The presence of a tertiary base, often used to neutralize the protonated amine component, can promote epimerization by facilitating the deprotonation of the α-carbon. karger.com

Solvent: The polarity of the solvent can influence the stability of the charged intermediates involved in both the desired coupling reaction and the undesired racemization pathway. mdpi.com

Temperature: Higher reaction temperatures generally increase the rate of all reactions, including epimerization. mdpi.com

Amino Acid Structure: Certain amino acids are inherently more prone to racemization. For instance, histidine and cysteine are particularly susceptible. nih.gov The bulkiness of the side chain and the nature of its protecting group can also play a role. nih.gov

Mitigation Strategies for Enhanced Chiral Purity

Several strategies are employed to minimize racemization and ensure high chiral purity during peptide synthesis involving building blocks like Trt-Dap(Fmoc)-OH:

Urethane-type Protecting Groups: The Nα-trityl (Trt) group in this compound, like the more common Fmoc and Boc groups, is a urethane-type protecting group. These groups are known to suppress racemization during the activation and coupling steps. nih.gov

Optimized Coupling Conditions: The use of milder coupling reagents and the addition of racemization-suppressing additives are standard practices. For example, carbodiimides are often used in conjunction with HOBt or HOAt (1-hydroxy-7-azabenzotriazole). peptide.com The use of phosphonium (B103445) and uronium/aminium salts can also be beneficial. chempep.com

Control of Stoichiometry and Reaction Time: Careful control over the stoichiometry of reactants and minimizing the reaction time can help to favor the desired peptide bond formation over the competing racemization pathway.

Low-Temperature Coupling: Performing the coupling reaction at reduced temperatures can significantly decrease the rate of epimerization. mdpi.com

In Situ Neutralization: This technique involves the simultaneous addition of the activating agent and the base, which can help to minimize the time the activated amino acid is exposed to basic conditions. peptide.com

Protecting Group Stability and Reactivity Profiles in Complex Systems

The orthogonal nature of the Trt and Fmoc protecting groups in this compound is central to its utility. Orthogonal protecting groups can be selectively removed under different chemical conditions, allowing for precise control over the synthetic route. chempep.comrsc.org

Acid-Labile Trityl Group Reactivity

The trityl (Trt) group is a highly acid-labile protecting group. peptide.com Its removal is typically achieved using dilute solutions of trifluoroacetic acid (TFA). researchgate.netpeptide.com The stability of the trityl cation, which is stabilized by the three phenyl rings, facilitates its cleavage under mild acidic conditions. iris-biotech.de This high acid sensitivity allows for the selective deprotection of the α-amino group of the Dap residue while the Fmoc group on the β-amino group and other acid-labile side-chain protecting groups (like t-butyl) on the peptide remain intact. peptide.comresearchgate.net

The reactivity of the Trt group can be modulated by substitution on the phenyl rings. For example, the 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt) groups are even more acid-labile than the parent Trt group. peptide.com This fine-tuning of acid lability is crucial when designing complex synthetic strategies that require multiple, sequential deprotection steps. iris-biotech.de

Protecting GroupCleavage ConditionsStability
Trityl (Trt)Dilute TFA (e.g., 1-5% in DCM)Stable to base (piperidine)
Fmoc20% Piperidine (B6355638) in DMFStable to acid (TFA)

Base-Labile Fmoc Group Reactivity

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of one of the most widely used strategies in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org It is a base-labile protecting group, readily cleaved by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). chempep.comwikipedia.org The cleavage mechanism proceeds via a β-elimination pathway, generating dibenzofulvene and carbon dioxide. chempep.com

The Fmoc group is stable to the acidic conditions used to remove the Trt group, providing the necessary orthogonality for the selective deprotection of the β-amino group of the Dap residue. chempep.com This allows for the elongation of the peptide chain from the side chain of Dap, enabling the synthesis of branched peptides.

Side Reactions and Their Minimization in Synthesis

Despite the careful design of protecting groups and synthetic strategies, a number of side reactions can occur during peptide synthesis. Understanding and minimizing these side reactions is crucial for obtaining the desired product in high purity and yield.

Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, particularly when proline is one of the first two residues. It results in the cleavage of the dipeptide from the resin. Using sterically hindered resins like 2-chlorotrityl chloride resin can inhibit this side reaction. peptide.com

Aspartimide Formation: When a peptide sequence contains an aspartic acid residue, exposure to strong base can lead to the formation of a cyclic aspartimide intermediate. This can lead to racemization and the formation of β-aspartyl peptides. nih.gov Using bulkier side-chain protecting groups for aspartic acid can minimize this side reaction. iris-biotech.de

Premature Fmoc Deprotection: While generally stable, the Fmoc group can be prematurely cleaved by the free amino group of an amino acid, particularly during slow coupling reactions. chempep.com

Alkylation: Cysteine residues protected with acid-labile groups like Trt can be susceptible to S-alkylation by carbocations generated during the cleavage of the peptide from certain resins. peptide.com The use of scavengers in the cleavage cocktail can help to mitigate this.

To minimize these and other side reactions, a combination of strategies is employed, including the careful selection of resins, protecting groups, and coupling reagents, as well as the optimization of reaction conditions such as temperature and reaction time. fda.goviris-biotech.de

Undesired Deprotection Phenomena

In the context of Fmoc-based SPPS, the chemical environment alternates between basic conditions for Fmoc group removal and acidic conditions for neutralization and cleavage. This repetitive exposure can lead to the premature or partial loss of protecting groups, particularly the acid-sensitive Trt group on the side chain of the diaminopropionic acid (Dap) residue.

The trityl group is known for its acid lability. While complete removal of the Trt group typically requires strong acid cocktails, such as high concentrations of trifluoroacetic acid (TFA), its stability can be compromised under the milder acidic conditions encountered during routine SPPS cycles. peptide.comiris-biotech.de The repeated neutralization steps following Fmoc deprotection, which often use protonated bases, can create a sufficiently acidic microenvironment to cause gradual cleavage of the Trt group. The relative acid lability among related protecting groups generally follows the order: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt. peptide.com The use of more labile derivatives like Mtt, which can be cleaved with as little as 1% TFA, highlights the susceptibility of the core trityl moiety to acidic degradation over the course of a multi-step synthesis. sigmaaldrich.com

Another potential side reaction in amino acids with side-chain amino functions, such as lysine (B10760008) or ornithine, is the intramolecular aminolysis of the Nα-Fmoc group by the free side-chain amine. researchgate.net This premature deprotection can lead to undesired peptide branching or truncated sequences. However, research has indicated that this specific side reaction is not significantly promoted by the β-amino side-chain of a Dap residue. researchgate.net The lower basicity and steric environment of the β-amine in Dap compared to the ε-amine in lysine may account for this reduced reactivity.

Conversely, the standard reagent used for Fmoc deprotection, piperidine, can itself lead to undesired products. Although not a deprotection issue in the traditional sense, the nucleophilic nature of piperidine can result in the formation of piperidide adducts, particularly if the Dap side chain becomes reactive. nih.gov

Table 1: Protecting Group Lability and Deprotection Side Reactions

Protecting GroupAmino Acid ResidueDeprotection Condition/Side ReactionConsequenceReference(s)
Trt (Trityl) Dap Side-Chain (N-β)Gradual cleavage by mild acidic conditions during SPPS cycles.Exposure of the side-chain amine, leading to potential branching or cyclization. peptide.comiris-biotech.de
Fmoc Dap Alpha-Amine (N-α)Intramolecular aminolysis by the side-chain amine.Premature deprotection. Noted to be less significant for Dap compared to Lys or Orn. researchgate.net
Mtt (4-Methyltrityl) Lysine Side-ChainCleavage with 1% TFA in DCM.Demonstrates the high acid sensitivity of trityl-type groups. sigmaaldrich.com

Intramolecular Cyclization Side Products

A more significant challenge associated with the use of Dap derivatives in peptide synthesis is their propensity to undergo intramolecular cyclization. This is a common reactivity pattern for amino acids possessing a nucleophilic side chain capable of attacking the peptide backbone.

Studies on non-proteinogenic lysine homologues, such as ornithine and 2,4-diaminobutyric acid (Dab), have shown that they are prone to rapid and often quantitative intramolecular cyclization to form stable lactam structures. ucl.ac.uk This side reaction effectively terminates peptide chain elongation. Dab, which has one more methylene (B1212753) group in its side chain than Dap, readily forms a five-membered ring lactam. pnas.org By analogy, Dap is susceptible to similar cyclization reactions. Depending on the point of attack, this can result in different cyclic products.

One observed pathway is the in-peptide cyclization of a Dap residue to form a stable imidazolidin-2-one scaffold. acs.org This reaction, while sometimes harnessed for creating specific peptidomimetics, represents an undesired side product in linear peptide synthesis. The mechanism involves the attack of the β-amino group onto the urea-like bond formed by the preceding residue's carbonyl and the Dap α-amino group.

Another potential cyclization involves the nucleophilic attack of the Dap β-amino group on the carbonyl of the preceding amino acid residue, which would lead to the formation of a piperidine-2,5-dione derivative. This type of side reaction, also known as diketopiperazine (DKP) formation when involving the first two amino acids of a chain, is a well-known complication in SPPS. iris-biotech.de The formation of a cyclic urea (B33335) from an aspartic acid precursor during a Curtius rearrangement highlights the thermodynamic favorability of forming five- or six-membered rings through intramolecular attack. sci-hub.st

Table 2: Intramolecular Cyclization Products of Diaminopropionic Acid and Homologues

Starting ResidueReaction TypeCyclic ProductSignificance in SynthesisReference(s)
Dap In-peptide cyclizationImidazolidin-2-oneUndesired side product; can be used intentionally for peptidomimetics. acs.org
Dab Intramolecular amidation5-membered lactamChain-terminating side reaction. pnas.org
Ornithine Intramolecular amidation6-membered lactamChain-terminating; blocks further peptide ligation. ucl.ac.uk
Aspartic Acid Derivative Intramolecular trapping (Curtius rearrangement)Cyclic ureaDemonstrates high propensity for cyclization of related structures. sci-hub.st

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name
This compoundN-α-(9-Fluorenylmethoxycarbonyl)-N-β-trityl-L-diaminopropionic acid
Fmoc9-Fluorenylmethoxycarbonyl
TrtTrityl
DapL-Diaminopropionic acid
SPPSSolid-Phase Peptide Synthesis
TFATrifluoroacetic acid
Mmt4-Methoxytrityl
Mtt4-Methyltrityl
DKPDiketopiperazine
Dab2,4-Diaminobutyric acid
OrnOrnithine
DCMDichloromethane (B109758)

Research Applications and Emerging Paradigms for Trt Dap Fmoc Oh

Engineering of Bio-Functional Peptides for Research Tools

The strategic incorporation of Trt-Dap(Fmoc)-OH into peptide chains enables the development of sophisticated research tools for probing biological systems. Its utility stems from the ability to introduce a key functionalizable point within a peptide sequence.

Exploration of Structure-Activity Relationships in Academic Models

This compound is instrumental in the systematic exploration of structure-activity relationships (SAR) of peptides. chemimpex.com By incorporating this residue, researchers can introduce modifications at a specific position and evaluate the impact on biological activity. For instance, in the study of peptide-based kappa opioid receptor (KOR) antagonists like zyklophin, analogs were synthesized using Fmoc-Dap(Mtt)-OH, a related derivative, to understand the role of specific residues in receptor binding and antagonism. nih.govresearchgate.net The diaminopropionic acid (Dap) residue, once deprotected, can be acylated or otherwise modified, allowing for a detailed analysis of how changes in side-chain functionality affect the peptide's interaction with its target. nih.govresearchgate.net Similarly, Fmoc-Dap(Boc)-OH has been utilized as a protected lysine (B10760008) analog in SAR studies, highlighting the versatility of Dap derivatives in mimicking other amino acids to probe biological function. peptide.com

Design of Enzyme Inhibitors and Receptor Ligands for Basic Research

The unique properties of this compound and its derivatives facilitate the design of potent and selective enzyme inhibitors and receptor ligands. The ability to introduce specific functionalities through the Dap side chain is crucial for optimizing interactions with the active site of an enzyme or the binding pocket of a receptor. chemimpex.com For example, peptides containing Dap residues have been engineered to probe the binding sites of integrins, which are critical for cell adhesion and signaling. The synthesis of bicyclic peptide tachykinin NK2 antagonists has been achieved using Fmoc-Dap(Boc)-OH, demonstrating the role of this building block in creating constrained peptide structures with enhanced receptor affinity and selectivity. medchemexpress.com Furthermore, the development of teixobactin (B611279) analogues, a new class of potent antibiotics, has utilized Dap derivatives to create cyclic structures essential for their antimicrobial activity. nih.govliverpool.ac.uk

Advanced Materials Science Applications in Academia

The application of this compound extends beyond biological probes into the realm of materials science, where the principles of molecular self-assembly are harnessed to create novel materials with tailored properties.

Synthesis of Peptide-Based Supramolecular Assemblies

Peptides engineered with strategically placed Dap residues can act as programmable building blocks for the bottom-up construction of supramolecular structures. The functional handle provided by the Dap side chain can be used to direct non-covalent interactions, leading to the formation of well-defined nanoarchitectures such as fibrils, nanotubes, and vesicles. nih.gov These assemblies can be designed to respond to external stimuli, making them attractive for applications in sensing and controlled release. nih.gov While direct studies citing this compound for this specific purpose are not prevalent, the functionalization of peptides with ferrocene (B1249389) moieties via Dap residues has been shown to modulate their electronic properties and influence their secondary structure, which is a key factor in directing self-assembly. researchgate.net

Development of Functional Soft Materials

The synthesis of peptide-based hydrogels and other soft materials can be achieved through the controlled self-assembly of peptides containing Dap. These materials exhibit unique properties such as biocompatibility and responsiveness to environmental cues. The ability to functionalize the Dap side chain allows for the incorporation of cross-linking points or moieties that can alter the mechanical and chemical properties of the resulting material. This approach has been used to create materials for tissue engineering and drug delivery applications.

Role in Prebiotic Chemistry Investigations

The study of the chemical origins of life, or prebiotic chemistry, explores plausible pathways for the formation of biomolecules on the early Earth. While direct experimental evidence for the involvement of a complex molecule like this compound in prebiotic processes is absent, the underlying chemistry of its core component, 2,3-diaminopropionic acid (Dap), is of significant interest.

Scientists investigate simpler phosphorylating agents, such as diamidophosphate (B1260613) (DAP), which could have been present on the primitive Earth and facilitated the formation of peptides from amino acids. nih.govucl.ac.uk Studies have shown that DAP can phosphorylate amino acids, leading to their oligomerization into short peptides under aqueous conditions, a process potentially enhanced by wet-dry cycles. nih.gov The investigation of trimetaphosphate's role in the synthesis of biomolecules on the early Earth is another active area of research. frontiersin.org The fundamental reactions involving the formation of peptide bonds and the role of simple diamino acids are central to understanding how the building blocks of life may have first assembled.

Polycondensation Processes of Non-Proteinogenic Amino Acids

The incorporation of non-proteinogenic amino acids, such as derivatives of 2,3-diaminopropionic acid (Dap), into polymers through polycondensation processes presents a frontier in materials science and medicinal chemistry. csic.esbiosynsis.com These specialized amino acids introduce unique structural and functional elements not found in the canonical 20 proteinogenic amino acids, enabling the synthesis of polymers with tailored properties. biosynsis.com While direct polycondensation of this compound in the classical sense is not the primary application, its role within stepwise polymer synthesis, particularly solid-phase peptide synthesis (SPPS), is functionally equivalent to a controlled polymerization process. biosynth.com

In the context of SPPS, which is a sequential process of adding amino acid residues to a growing chain on a solid support, this compound can be incorporated to create peptide-based polymers or peptidomimetics. biosynth.com The fundamental steps of SPPS—coupling, deprotection, and washing—are repeated to assemble a defined polymer sequence. peptide.com The use of non-proteinogenic amino acids like Dap derivatives allows for the creation of polymers with altered backbone structures, enhanced resistance to enzymatic degradation, and novel functionalities. rhhz.netmdpi.com For instance, the incorporation of Dap can introduce a branch point or a site for specific modification within the polymer chain. nih.gov

The synthesis of polypeptide chains using these specialized monomers is a highly controlled process, where the sequence is explicitly defined. beilstein-journals.org This method avoids the statistical distribution of monomers that can occur in traditional polycondensation, leading to highly defined, monodisperse polymers. The properties of the resulting polymer are therefore a direct consequence of the specific sequence of both proteinogenic and non-proteinogenic residues.

Polymer Synthesis StrategyKey FeaturesRelevance of this compound
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of protected amino acids on a solid support. biosynth.comEnables precise incorporation of a Dap residue at a specific position in a peptide or polymer sequence. wiley-vch.de
Fragment Condensation Synthesis of protected peptide fragments followed by their coupling in solution or on a solid phase. acs.orgThis compound can be part of a fragment, with its orthogonal protecting groups facilitating selective ligation.
Ring-Opening Polymerization (ROP) Polymerization of N-carboxyanhydrides (NCAs) of amino acids. researchgate.netWhile not a direct application of this compound, the resulting polymers can be modified with Dap derivatives post-polymerization.

Development of Novel Methodologies for Peptide and Polymer Synthesis

The unique structural characteristics of this compound have spurred the development of innovative synthetic methodologies, particularly in the realms of orthogonal cleavage and combinatorial chemistry.

A cornerstone of modern chemical synthesis, particularly in peptide and glycopeptide chemistry, is the concept of orthogonal protection. peptide.comresearchgate.net This strategy involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. biosynth.com this compound is a prime example of an orthogonally protected building block. chemimpex.com

The two protecting groups on this compound, the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the trityl (Trt) group, belong to different classes with distinct lability profiles. biosynth.com

Fmoc Group: This group protects the α-amino group and is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). beilstein-journals.orgrsc.org

Trityl (Trt) Group: This group protects the β-amino group and is labile to acidic conditions, such as trifluoroacetic acid (TFA). beilstein-journals.orgpeptide.com The trityl group is significantly more sensitive to acid than other acid-labile groups like tert-butyloxycarbonyl (Boc), allowing for selective deprotection. peptide.com

This orthogonality is critical in the synthesis of complex molecules. For example, in the assembly of a branched peptide, the Fmoc group can be removed to allow for the extension of the main peptide backbone. Subsequently, the Trityl group on the Dap side chain can be selectively removed to allow for the synthesis of a second peptide chain, creating a branched structure. This selective deprotection is also invaluable in the synthesis of cyclic peptides and in the attachment of labels or other moieties to specific sites on a peptide scaffold.

Protecting GroupChemical NameAttached toCleavage ConditionStability
Fmoc 9-Fluorenylmethyloxycarbonylα-amino groupBase (e.g., 20% piperidine in DMF) beilstein-journals.orgStable to acids (e.g., TFA). biosynth.com
Trt Trityl (Triphenylmethyl)β-amino groupMild acid (e.g., TFA) peptide.comStable to bases (e.g., piperidine).

This differential stability allows for a modular approach to synthesis, where different parts of a molecule can be manipulated independently.

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new lead structures. researchgate.net Diamino acids, and particularly orthogonally protected derivatives like this compound, are highly valuable scaffolds for the construction of combinatorial libraries. csic.esresearchgate.net

The presence of two distinct, orthogonally protected amino groups in this compound allows for the introduction of diversity at two different points in a molecule. nih.gov In a typical solid-phase synthesis workflow, a library can be generated by first extending a peptide chain from the α-amino group after Fmoc removal. nih.gov Then, after the completion of the primary chain, the resin can be split into multiple portions. On each portion, the Trityl group on the Dap side chain is removed, and a different building block (e.g., a carboxylic acid, another amino acid) is coupled to the newly exposed β-amino group. wiley-vch.de This "split-and-pool" synthesis strategy can generate a vast number of unique compounds from a small number of building blocks. nih.gov

The resulting libraries of compounds, often peptidomimetics, can be screened for a wide range of biological activities, such as enzyme inhibition or receptor binding. rhhz.netontosight.ai The structural diversity introduced by the Dap scaffold can lead to the identification of novel therapeutic leads with improved properties, such as enhanced stability or cell permeability. csic.es For example, libraries based on diaminopropionic acid have been used to develop inhibitors of procollagen (B1174764) C-terminal proteinase and to identify potent VLA-4 antagonists. csic.es

Library Synthesis ApplicationRole of this compoundPotential Outcome
Scaffold for Diversity Provides a core structure with two points for diversification (the α- and β-amino groups). researchgate.netGeneration of libraries of structurally diverse small molecules or peptidomimetics for screening. csic.es
Linker for Solid-Phase Synthesis Can be used to attach molecules to a solid support, with one functional group for attachment and the other for library synthesis. researchgate.netSimplified purification and handling during library construction.
Branched Peptide Libraries Enables the synthesis of libraries of branched peptides with variations in both the main and side chains. Identification of ligands with enhanced binding affinity or specificity.

Analytical Characterization Techniques for Trt Dap Fmoc Oh Derived Research Products

Spectroscopic Methods for Structural Elucidation of Complex Adducts

The definitive confirmation of a molecule's structure is paramount following synthesis. For complex adducts and peptides synthesized using Trt-Dap(Fmoc)-OH, a suite of spectroscopic methods is employed to verify the covalent structure, molecular weight, and elemental composition.

Mass Spectrometry (MS): This is the principal technique for determining the molecular weight of the final peptide product. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used because they can ionize large biomolecules with minimal fragmentation. ESI-MS is particularly common and can provide the mass-to-charge ratio (m/z) of the synthesized peptide, which is then used to confirm its molecular weight. preprints.orgnih.gov For instance, in the synthesis of peptide-drug conjugates or branched peptides where this compound provides a key linkage point, ESI-MS validates the successful coupling of all components. d-nb.info

High-Resolution Mass Spectrometry (HRMS), often coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer, offers a higher level of confidence by measuring the mass with very high accuracy. semanticscholar.org This allows for the determination of the elemental formula of the product, distinguishing it from other molecules with the same nominal mass. semanticscholar.org

Table 1: Representative Mass Spectrometry Data for Peptide Adducts
Peptide TypeIonization MethodCalculated Mass [M+H]⁺Observed Mass [M+H]⁺ / [M+nH]ⁿ⁺Reference
Linear DecapeptideESI1104.01104.0 preprints.org
Cyclic DecapeptideESI1102.01102.0 preprints.org
Lipidated PeptideESI896.5896.4 [M+H]⁺, 448.8 [M+2H]²⁺ nih.gov
Thanatin AnalogueHRMS (ESI/Q-TOF)2433.32 (for [M+4H]⁴⁺)609.3322 [M+4H]⁴⁺ semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides molecular weight, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is essential for unambiguously determining the three-dimensional structure and connectivity of atoms within the molecule. In the context of this compound derivatives, NMR can confirm the successful removal of the Trt and Fmoc protecting groups, verify the integrity of the peptide backbone, and elucidate the structure of any moieties attached to the diaminopropionic acid side chain. It is a fundamental tool for the detailed characterization of novel synthetic peptides and their derivatives. uni-bayreuth.de

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable, straightforward technique used to confirm the presence of key functional groups. In the analysis of this compound and its derivatives, an IR spectrum can verify the presence of amide bonds (C=O stretch), amine groups (N-H stretch), and the aromatic rings of the Fmoc and Trt groups, providing a quick qualitative check of the compound's identity. sigmaaldrich.comsigmaaldrich.com

Chromatographic Purity Assessment in Synthetic Protocols

The purity of a synthesized peptide is critical for its use in any research application. Chromatographic techniques are the gold standard for assessing the purity of products from syntheses involving this compound.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used method for the purification and purity analysis of synthetic peptides. nih.govsemanticscholar.org The technique separates the target peptide from impurities such as deletion sequences, incompletely deprotected products, or byproducts from side reactions. Purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with purity levels of ≥95% or ≥98% often required for research-grade peptides. lgcstandards.comsigmaaldrich.comcblpatras.gr

The choice of stationary phase (column) and mobile phase is crucial for achieving good separation. C8 and C18 columns are most common for peptide analysis. nih.govsemanticscholar.org A gradient elution is typically used, where the concentration of an organic solvent (like acetonitrile) in an aqueous buffer (often containing 0.1% trifluoroacetic acid, TFA) is gradually increased to elute the components from the column. semanticscholar.org

Table 2: Typical RP-HPLC Conditions for Purity Analysis of Peptides
Stationary Phase (Column)Mobile Phase AMobile Phase BGradient ExamplePurity AchievedReference
C18Water with 0.1% TFAAcetonitrile with 0.1% TFA5% to 45% B over 40 min>95% semanticscholar.org
C8Water with 0.1% Formic AcidMethanol with 0.1% Formic Acid5% to 95% B over 4 minNot specified nih.gov
Phenomenex Aeris PEPTIDE XB-C18Water with 0.1% TFAAcetonitrile with 0.1% TFA22% to 42% B over 50 minNot specified google.com

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic method used for rapid qualitative analysis. It is often employed to monitor the progress of reactions or to quickly check the purity of fractions during purification. sigmaaldrich.comsigmaaldrich.com While it does not provide the quantitative accuracy of HPLC, it is a valuable tool for routine checks in the synthesis workflow.

Monitoring Reaction Progress and Intermediate Formation

In multi-step solid-phase peptide synthesis (SPPS), monitoring the completion of individual reactions is crucial for achieving a high yield of the final pure product. Several techniques are used to track key steps like protecting group removal and amino acid coupling.

UV-Vis Spectroscopy for Fmoc-Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to many peptide synthesis strategies. Its removal is typically achieved using a piperidine (B6355638) solution. This reaction releases a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance maximum around 301 nm. researchgate.net By measuring the absorbance of the cleavage solution with a UV-Vis spectrophotometer, the concentration of the adduct can be quantified, allowing for real-time monitoring and confirmation that the Fmoc group has been completely removed before proceeding to the next step. nih.govrsc.org

Colorimetric Assays for Free Amines: After the Fmoc group is removed, a free primary amine is exposed on the N-terminus of the growing peptide chain. The Kaiser test, which uses ninhydrin, is a widely used qualitative colorimetric assay to confirm the presence of this free amine. preprints.org A positive result (typically a dark blue color) indicates that deprotection was successful and the resin is ready for the next amino acid coupling step. Conversely, a negative result (yellow/colorless) after a coupling reaction indicates that the reaction has gone to completion.

LC-MS for Intermediate Analysis: For complex syntheses, analyzing the peptide at intermediate stages can be highly beneficial. A small sample of the peptide-resin can be cleaved and analyzed by LC-MS. google.com This provides the molecular weight of the intermediate peptide, confirming that the sequence assembly is proceeding as expected and helping to troubleshoot any problems, such as failed couplings or unexpected side reactions, in a timely manner. rsc.org

Table 3: Techniques for Monitoring Reaction Progress in SPPS
TechniquePurposeAnalyte / ObservationStage of UseReference
UV-Vis SpectroscopyQuantify Fmoc group removalDibenzofulvene-piperidine adduct (Absorbance at ~301 nm)During/After deprotection nih.govresearchgate.net
Kaiser Test (Ninhydrin)Qualitative detection of free primary aminesColor change (blue for positive)After deprotection; After coupling preprints.org
LC-MSConfirm structure of intermediatesMolecular weight of cleaved peptide fragmentAt key intermediate steps google.comrsc.org

Q & A

Basic Research Questions

Q. What are the recommended protocols for incorporating Trt-Dap(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodology : Use Fmoc-based SPPS with a chlorotrityl resin or Rink amide resin as the solid support. Couple this compound using activating agents like HATU/DIPEA in DMF. Ensure sequential deprotection of the Fmoc group with 20% piperidine in DMF (2 × 5 min) .
  • Critical Note : Monitor coupling efficiency via Kaiser or chloranil tests to avoid incomplete reactions. For side-chain protection, ensure orthogonal groups (e.g., Trt for thiol or amine groups) are compatible with subsequent steps .

Q. How does the Trt group in this compound influence solubility during peptide synthesis?

  • Solvent Optimization : The Trt (triphenylmethyl) group enhances solubility in organic solvents like DMSO or DMF. For example, analogous compounds (e.g., Fmoc-Cys(Trt)-OH) dissolve at 100 mg/mL in DMSO with sonication . However, solubility may vary by batch; pre-warm to 37°C and sonicate for 30 min .
  • Contradiction Alert : Some Fmoc-Trt derivatives show lower DMSO solubility (<50 mg/mL), necessitating empirical verification .

Q. What purification strategies are effective for peptides containing this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). The Trt group increases hydrophobicity, requiring higher acetonitrile concentrations (~70–80%) for elution .
  • Quality Control : Validate purity (>98%) via LC-MS and compare retention times against standards. For disulfide-containing peptides, include redox buffers to prevent undesired dimerization .

Advanced Research Questions

Q. How can orthogonal protection strategies be optimized when using this compound in multi-functional peptide design?

  • Dual Protection : Combine Fmoc (amine) and Trt (side-chain) groups with acid-labile resins (e.g., 2-Cl-trityl). For example, Boc-Dap(Fmoc)-OH was used in tandem with Fmoc-Lys(Tfa)-OH to enable selective deprotection .
  • Selective Cleavage : Use mild acidic conditions (1% TFA in DCM) to cleave the Trt group while retaining Fmoc or Boc protections. Verify via MALDI-TOF/MS to confirm selective removal .

Q. What analytical methods resolve contradictions in stability data for this compound under varying pH/temperature conditions?

  • Stability Profiling : Conduct accelerated degradation studies (pH 2–10, 25–60°C) and monitor via NMR (e.g., disappearance of Trt aromatic peaks at δ 7.2–7.4 ppm) . For Fmoc stability, track UV absorbance at 301 nm during deprotection .
  • Case Study : Fmoc-Thr(Trt)-OH showed instability at >40°C in basic conditions (pH >9), leading to Trt group hydrolysis. Mitigate by maintaining pH <8 during synthesis .

Q. How do side reactions during Fmoc deprotection impact this compound integrity, and how can they be minimized?

  • Side Reactions : Prolonged piperidine exposure can hydrolyze Trt groups or induce β-elimination in sensitive residues (e.g., Cys or Thr). For example, 20% piperidine in DMF (2 × 2 min) reduced side products to <5% in Fmoc-Pen(Trt)-OH synthesis .
  • Mitigation : Add 0.1 M HOBt to deprotection solutions to suppress racemization. For heat-sensitive peptides, use room-temperature deprotection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.